2-Pyridin-3-yl-benzooxazol-5-ylamine
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Overview
Description
2-Pyridin-3-yl-benzooxazol-5-ylamine is a useful research compound. Its molecular formula is C12H9N3O and its molecular weight is 211.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Coordination Chemistry
Derivatives of 2-Pyridin-3-yl-benzooxazol-5-ylamine, such as 2,6-di(pyrazol-1-yl)pyridine and related ligands, have been extensively studied for their coordination chemistry, presenting applications in luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical properties (Halcrow, 2005).
Catalyst-Free Synthesis
An efficient, catalyst-free synthesis method for N-arylidene-2-arylimidazo[1,2-a]pyridine-3-ylamine derivatives was developed through a multicomponent reaction, showcasing high atom economy and potential in green chemistry (Abdel Hameed et al., 2017).
Anticancer Activity
Research has also focused on the development of novel pyridine-thiazole hybrid molecules, including derivatives of this compound, which exhibited significant antiproliferative activity against various cancer cell lines. This suggests the compound's potential as a cancer therapeutic agent (Ivasechko et al., 2022).
Electroluminescence for OLEDs
Studies on the electroluminescence of orange-red iridium(III) complexes, incorporating pyrazol-pyridine ligands related to this compound, have shown promising results for organic light-emitting diodes (OLEDs), with high external quantum efficiency (Su et al., 2021).
Synthesis and Antimicrobial Activity
The synthesis of new pyridine derivatives, including this compound and its analogs, has been explored for their antibacterial and antifungal activities, demonstrating the compound's potential in developing new antimicrobial agents (Patel & Agravat, 2007).
Reactions and Functionalization
The reactivity of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates, related to the core structure of this compound, with various nucleophiles has been investigated, leading to the formation of heterocyclic derivatives and showcasing the compound's versatility in organic synthesis (Sokolov & Aksinenko, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-pyridin-3-yl-1,3-benzoxazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-9-3-4-11-10(6-9)15-12(16-11)8-2-1-5-14-7-8/h1-7H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFJBVWVZSRNHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(O2)C=CC(=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352903 |
Source
|
Record name | 2-Pyridin-3-yl-benzooxazol-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61382-21-6 |
Source
|
Record name | 2-Pyridin-3-yl-benzooxazol-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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